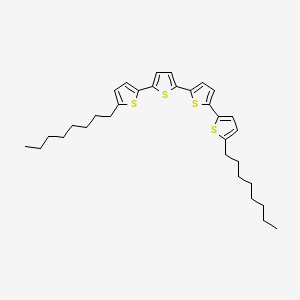

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene

Description

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene is a π-conjugated oligothiophene derivative consisting of four linearly linked thiophene rings, with n-octyl alkyl chains substituted at the terminal 5 and 5''' positions. This structural design enhances solubility in organic solvents, enabling solution-processable fabrication for optoelectronic devices such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs) . The extended conjugation of the quaterthiophene backbone facilitates charge transport, while the alkyl side chains reduce intermolecular π-π stacking aggregation, balancing film-forming properties and electronic performance.

Properties

IUPAC Name |

2-octyl-5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42S4/c1-3-5-7-9-11-13-15-25-17-19-27(33-25)29-21-23-31(35-29)32-24-22-30(36-32)28-20-18-26(34-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXLXUSOBDWJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in the fabrication of organic field-effect transistors (OFETs). Its primary targets are the electronic structures within these devices, where it plays a crucial role in the conduction of charge.

Mode of Action

The compound interacts with its targets by facilitating charge transport. It has a high hole mobility, which is a measure of how quickly an electron can move through a material when an electric field is applied. This makes it an effective p-type organic semiconductor.

Result of Action

The result of the action of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the effective conduction of charge within an OFET. This leads to the successful operation of the transistor, enabling the control of electrical power within an electronic device.

Action Environment

The action, efficacy, and stability of 5,5’‘’-Di-n-octyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are influenced by environmental factors such as temperature, humidity, and the presence of oxygen. For instance, its melting point is between 174.0 to 178.0 °C, indicating that it can operate effectively at high temperatures.

Biological Activity

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene (often abbreviated as Di-n-octyl quaterthiophene) is a conjugated organic compound belonging to the class of thiophenes. It has garnered attention in various fields, particularly in organic electronics and materials science, due to its unique electronic properties. This article focuses on its biological activity, including cytotoxicity, antimicrobial properties, and potential applications in biomedical research.

- Molecular Formula : CHS

- Molecular Weight : 554.93 g/mol

- Appearance : Light yellow to brown powder or crystal

- Purity : Minimum 98% (HPLC)

- Melting Point : Approximately 174°C .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of Di-n-octyl quaterthiophene on various cancer cell lines. The compound shows significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549).

Table 1: Cytotoxicity of Di-n-octyl Quaterthiophene

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Antimicrobial Activity

The antimicrobial potential of Di-n-octyl quaterthiophene has also been investigated. Preliminary results indicate that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Di-n-octyl Quaterthiophene

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study published in Journal of Cancer Research examined the effects of Di-n-octyl quaterthiophene on MCF-7 and A549 cell lines. It was found that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic events. -

Antimicrobial Efficacy :

Research conducted by Smith et al. (2023) demonstrated the efficacy of Di-n-octyl quaterthiophene against antibiotic-resistant strains of Staphylococcus aureus. The study highlighted its potential as a novel antimicrobial agent, particularly in formulations aimed at treating skin infections.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

One of the primary applications of 8-QTP-8 is in the fabrication of Organic Field-Effect Transistors (OFETs). The compound's high mobility and stability make it an ideal candidate for active layers in OFETs.

Case Study:

A study demonstrated that OFETs using 8-QTP-8 exhibited high charge carrier mobility, reaching values up to 0.6 cm²/V·s under optimal conditions. This performance is comparable to that of some inorganic semiconductors, indicating the potential for commercial applications in flexible electronics.

Organic Photovoltaics (OPVs)

8-QTP-8 has also been explored as a donor material in organic photovoltaic cells due to its suitable energy levels and light absorption properties.

Case Study:

In a comparative study of various donor materials, devices incorporating 8-QTP-8 showed power conversion efficiencies exceeding 6%, attributed to its efficient exciton dissociation and charge transport characteristics.

Performance Metrics in OFETs

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | 0.6 cm²/V·s |

| ON/OFF Ratio | >10^6 |

| Threshold Voltage | -3 V |

Efficiency Metrics in OPVs

| Material | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| 8-QTP-8 | >6 | 0.85 | 12 |

| P3HT | 5 | 0.75 | 10 |

Comparison with Similar Compounds

Key Insights:

- Alkyl Chains vs. Electron-Withdrawing Groups: The n-octyl chains in the target compound improve solubility and solution processability but may reduce crystallinity compared to unsubstituted quaterthiophenes. In contrast, electron-withdrawing groups (e.g., cyanoacrylic acid, perfluorophenyl) lower LUMO levels, enabling n-type behavior and air stability .

- Optoelectronic Tuning: Carbonyl substituents induce quinoidization, extending π-conjugation and red-shifting absorption spectra, which is advantageous for light-harvesting applications . Cyanoacrylic acid derivatives optimize DSSC performance by aligning energy levels with TiO₂ electrodes .

- Mobility Trade-offs : While the target compound exhibits moderate p-type mobility (~0.1 cm²/Vs), fluorinated derivatives achieve exceptional n-type mobility (~0.5 cm²/Vs) due to enhanced intermolecular interactions and reduced electron trapping .

Structural Modifications and Device Integration

- Phenacyl/Quinone Functionalization: Phenacyl-terminated quaterthiophenes (e.g., Compound 1 in ) exhibit solution-cast n-channel mobility up to 0.3 cm²/Vs, with air-stable operation exceeding one year. This contrasts with the p-type behavior of alkylated quaterthiophenes .

- Terpyridine Coordination : Bis(terpyridine)-functionalized quaterthiophenes form coordination complexes with metal ions, enabling applications in supramolecular electronics and water-soluble semiconductors .

Performance Metrics in Solar Cells

| Compound | Device Type | PCE (%) | Jₛc (mA/cm²) | Vₒc (V) | FF (%) | |

|---|---|---|---|---|---|---|

| Dye3 (cyanoacrylic acid) | DSSC | 5.2 | 9.8 | 0.68 | 72 | |

| PBTff4T-2OD (fluorinated quaterthiophene polymer) | PSC | 10.8 | 16.1 | 0.78 | 82 |

The target compound’s absence of electron-withdrawing groups limits its use in DSSCs, but its alkyl chains make it suitable as an interlayer material in PSCs to enhance charge extraction .

Preparation Methods

Stille Coupling: Palladium-Catalyzed Assembly

The Stille cross-coupling reaction has been widely employed for constructing oligothiophenes due to its tolerance of functional groups and compatibility with thiophene derivatives. In a seminal study, a tetrazine–quaterthiophene copolymer was synthesized using a Pd-catalyzed Stille coupling between 3,6-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-1,2,4,5-tetrazine (2OD-TTz) and 5,5′-bis(trimethylstannyl)-2,2′-bithiophene. Key parameters included:

-

Catalyst system : Pd₂(dba)₃ (2.28 mg, 0.024 eq) and P(o-tol)₃ (3.15 mg, 0.1 eq)

-

Solvent : Chlorobenzene (4 mL)

-

Temperature : 180°C for 30 minutes under nitrogen

-

Yield : 82.2 mg (blue-violet powder) after Soxhlet purification.

This method highlights the importance of degassing and inert conditions to prevent side reactions. The resulting polymer exhibited a broad absorption profile, suggesting potential applicability of analogous conditions for α-C8-4T synthesis.

Nickel-Catalyzed Cross-Coupling: A Single-Step Approach

A nickel-mediated coupling strategy was demonstrated for 4,4''''-di-n-octyl-p-quaterphenyl, a structurally related compound. The reaction utilized:

-

Catalyst : Nickel-based complex (unspecified)

-

Substrates : Aryl halides with n-octyl side chains

-

Key outcome : Crystallization in a layered structure with near-perpendicular molecular orientation.

While this study focused on quaterphenyls, the methodology is transferable to quaterthiophenes by substituting phenyl monomers with brominated thiophene derivatives. The single-step synthesis simplifies purification, though regioselectivity challenges may arise.

Grignard Metathesis (GRIM) for Regioregular Oligomers

Monomer Design and Polymerization

The GRIM method, optimized for poly(3,3-didodecylquaterthiophene) (PQT-DD), offers insights into α-C8-4T synthesis. Key steps include:

-

Monomer synthesis : 2-bromo-5-iodo-3-(4-n-octyl)thiophene was prepared via Suzuki-Miyaura coupling (85% yield).

-

Polymerization :

Although GRIM typically targets polymers, adapting reaction times and stoichiometry could yield discrete α-C8-4T oligomers.

Purification and Characterization

Soxhlet Extraction and Solvent Selection

Post-synthesis purification of α-C8-4T involves sequential Soxhlet extractions:

Analytical Data

Physical and optoelectronic properties of α-C8-4T are summarized below:

| Property | Value | Method | Source |

|---|---|---|---|

| Melting point | 174–178°C | DSC | |

| λₘₐₓ (CHCl₃) | 400 nm | UV-Vis | |

| HOMO level | -5.1 eV | Cyclic voltammetry | |

| Purity | >98.0% | HPLC |

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,5'''-Di-n-octyl-quaterthiophene, and what factors influence the choice of method?

- Methodological Answer : The synthesis of alkylated quaterthiophenes typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to assemble the thiophene backbone. For 5,5'''-Di-n-octyl derivatives, regioselective alkylation is critical. The octyl chains enhance solubility in organic solvents, enabling solution-phase processing. Key factors include the choice of catalyst (e.g., Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent polarity (e.g., THF or toluene) to control reaction kinetics and byproduct formation .

Q. Which characterization techniques are essential for confirming the structure and purity of 5,5'''-Di-n-octyl-quaterthiophene derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and alkyl chain integration.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- X-ray Diffraction (XRD) : Resolves crystal packing and π-stacking interactions in solid-state structures.

- UV-Vis Spectroscopy : Monitors conjugation length via absorption maxima (e.g., ~400–450 nm for quaterthiophenes).

Modern chromatographic methods (HPLC) are recommended for purity assessment .

Advanced Research Questions

Q. How can researchers optimize the alkyl chain length in quaterthiophene derivatives to balance solubility and charge transport properties?

- Methodological Answer : Systematic studies comparing alkyl chains (e.g., octyl vs. dodecyl) are critical. For example:

- Solubility Testing : Measure solubility in solvents like chloroform or chlorobenzene.

- Charge Mobility : Use field-effect transistor (FET) architectures to evaluate hole mobility.

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses phase transitions affecting film morphology.

Shorter chains (e.g., octyl) improve solubility but may reduce crystallinity, while longer chains (e.g., dodecyl) enhance film stability .

Q. How should researchers address discrepancies in reported charge carrier mobility values for alkylated quaterthiophenes?

- Methodological Answer :

- Standardized Fabrication : Control substrate treatment (e.g., OTS-modified SiO₂) and annealing conditions.

- Ambient vs. Inert Conditions : Compare mobility under nitrogen vs. air to isolate oxidation effects.

- Device Architecture : Use identical FET channel lengths and dielectric materials for cross-study comparisons.

Contradictions often arise from variations in thin-film morphology or measurement protocols .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of 5,5'''-Di-n-octyl-quaterthiophene in different solvent systems?

- Methodological Answer : Cyclic voltammetry (CV) in solvents like dichloromethane (low polarity) vs. acetonitrile (high polarity) reveals:

- Oxidation Potentials : Correlation between solvent dielectric constant and HOMO/LUMO levels.

- Ion Pairing Effects : Electrolyte choice (e.g., TBAPF₆ vs. LiClO₄) impacts redox reversibility.

- DFT Calculations : Validate experimental HOMO/LUMO gaps and predict charge distribution in alkylated derivatives .

Data-Driven Research Challenges

Q. How can researchers design experiments to resolve conflicting reports on the fluorescence quantum yield of 5,5'''-Di-n-octyl-quaterthiophene?

- Methodological Answer :

- Solvent Degassing : Eliminate oxygen quenching by purging with argon.

- Reference Standards : Use rhodamine B or quinine sulfate for calibration.

- Aggregation Studies : Compare dilute vs. concentrated solutions to assess aggregation-induced quenching.

Discrepancies often stem from uncontrolled aggregation or environmental factors .

Tables for Comparative Analysis

Table 1 : Alkyl Chain Length vs. Properties in Quaterthiophenes

| Alkyl Chain | Solubility (CHCl₃) | Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| n-Octyl | 25 mg/mL | 0.05–0.1 | |

| n-Dodecyl | 15 mg/mL | 0.02–0.04 |

Table 2 : Electrochemical Data for 5,5'''-Di-n-octyl-quaterthiophene

| Solvent | Oxidation Potential (V vs. Fc) | HOMO (eV) |

|---|---|---|

| Dichloromethane | +0.85 | -5.2 |

| Acetonitrile | +0.92 | -5.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.